molecular formula C24H20BrNO5 B13633235 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromo-4-hydroxyphenyl)propanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromo-4-hydroxyphenyl)propanoic acid

Cat. No.: B13633235
M. Wt: 482.3 g/mol
InChI Key: KPPHAEIHICCEBD-UHFFFAOYSA-N
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Description

3-(3-bromo-4-hydroxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound that features a brominated phenol group, a fluorenylmethoxycarbonyl (Fmoc) protected amino group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-hydroxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps. The process begins with the bromination of a hydroxyphenyl compound, followed by the introduction of the Fmoc-protected amino group. The final step involves the formation of the propanoic acid moiety. Common reagents used in these reactions include bromine, Fmoc chloride, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-4-hydroxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

3-(3-bromo-4-hydroxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-hydroxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s brominated phenol group and Fmoc-protected amino group allow it to engage in various biochemical interactions, potentially affecting enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-bromo-4-hydroxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
  • 3-(3-bromo-4-hydroxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Uniqueness

Compared to similar compounds, 3-(3-bromo-4-hydroxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of the brominated phenol group and the Fmoc-protected amino group makes it particularly valuable in synthetic chemistry and biochemical research.

Properties

Molecular Formula

C24H20BrNO5

Molecular Weight

482.3 g/mol

IUPAC Name

3-(3-bromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H20BrNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)

InChI Key

KPPHAEIHICCEBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)Br)C(=O)O

Origin of Product

United States

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